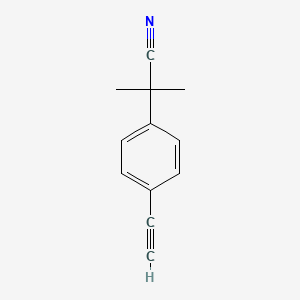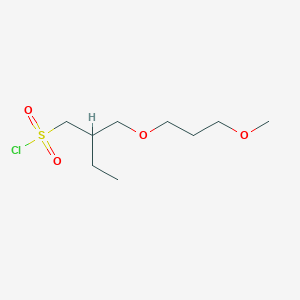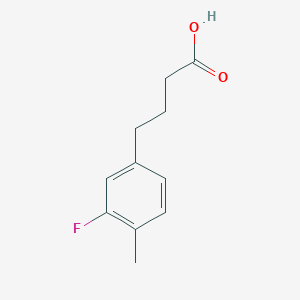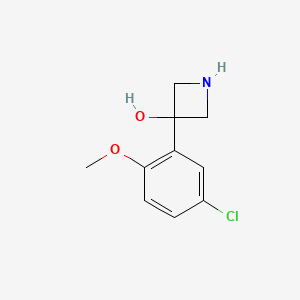amine](/img/structure/B13608800.png)
[2-(3-Bromo-4-chlorophenyl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-chlorophenyl)ethylamine: is an organic compound that features a phenyl ring substituted with bromine and chlorine atoms, an ethyl chain, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(3-Bromo-4-chlorophenyl)ethylamine typically begins with commercially available 3-bromo-4-chlorobenzene.
Step 1 Formation of the Ethyl Chain: The first step involves the formation of the ethyl chain through a Friedel-Crafts alkylation reaction. This reaction uses ethylene and a Lewis acid catalyst such as aluminum chloride.
Step 2 Introduction of the Methylamine Group: The next step involves the introduction of the methylamine group through a nucleophilic substitution reaction. This can be achieved by reacting the ethylated intermediate with methylamine under basic conditions.
Industrial Production Methods: Industrial production of 2-(3-Bromo-4-chlorophenyl)ethylamine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-Bromo-4-chlorophenyl)ethylamine can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine or chlorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 2-(3-Bromo-4-chlorophenyl)ethylamine is used as an intermediate in the synthesis of various organic compounds.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry:
Chemical Manufacturing: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of 2-(3-Bromo-4-chlorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biochemical effects.
Comparison with Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)ethylamine
- 2-(3-Bromo-4-methylphenyl)ethylamine
- 2-(3-Bromo-4-nitrophenyl)ethylamine
Uniqueness: The presence of both bromine and chlorine atoms in 2-(3-Bromo-4-chlorophenyl)ethylamine makes it unique compared to its analogs. This unique substitution pattern can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C9H11BrClN |
|---|---|
Molecular Weight |
248.55 g/mol |
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrClN/c1-12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
PNKAOYMSHTYRAT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


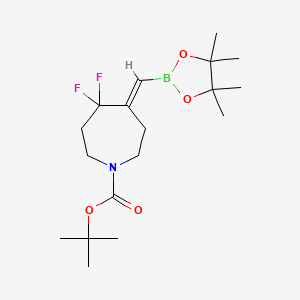
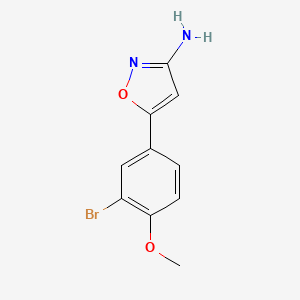
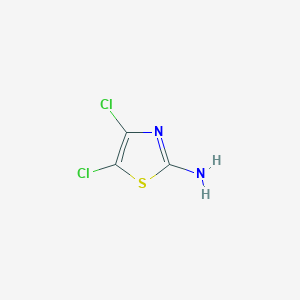
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
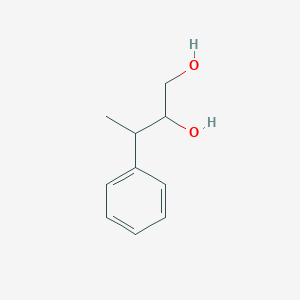
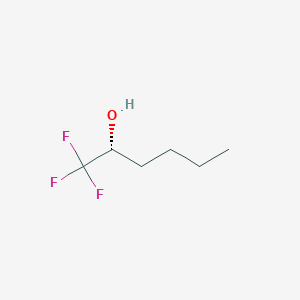
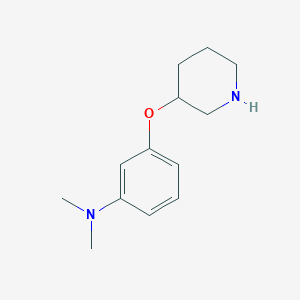
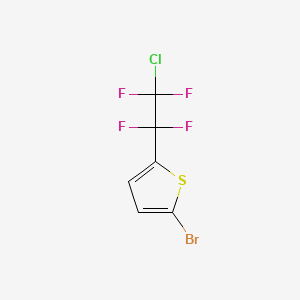
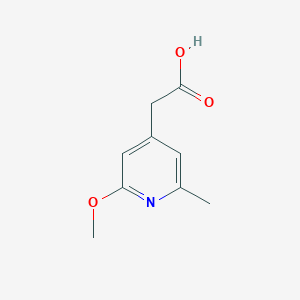
![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)
